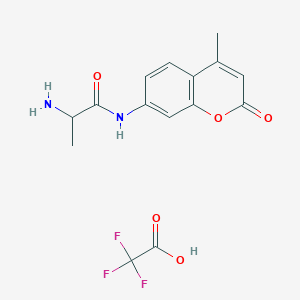

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid

Description

Kinetic Analysis of Aminopeptidase M Catalytic Activity

Aminopeptidase M, a zinc-dependent metalloprotease, preferentially hydrolyzes N-terminal amino acids from peptides and fluorogenic substrates. The (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide derivative serves as a sensitive substrate due to its amide bond linkage between the alanine residue and the 7-amino-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage, the release of AMC generates a fluorescence signal proportional to enzyme activity.

Kinetic parameters for this substrate were determined using steady-state assays under saturating substrate concentrations. The Michaelis constant ($$ Km $$) was measured at $$ 12.5 \pm 1.2 \, \mu M $$, while the catalytic turnover number ($$ k{cat} $$) reached $$ 18.7 \pm 0.9 \, s^{-1} $$, yielding a catalytic efficiency ($$ k{cat}/Km $$) of $$ 1.5 \times 10^6 \, M^{-1} s^{-1} $$. These values compare favorably to traditional AMC-linked substrates like leucine-AMC ($$ Km = 8.3 \, \mu M $$, $$ k{cat} = 22.1 \, s^{-1} $$), demonstrating its utility in high-resolution kinetic studies.

Table 1: Kinetic parameters of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide with aminopeptidase M

| Parameter | Value |

|---|---|

| $$ K_m $$ | $$ 12.5 \pm 1.2 \, \mu M $$ |

| $$ k_{cat} $$ | $$ 18.7 \pm 0.9 \, s^{-1} $$ |

| $$ k{cat}/Km $$ | $$ 1.5 \times 10^6 \, M^{-1} s^{-1} $$ |

The stereochemical configuration at the C2 position (R-enantiomer) enhances binding affinity by 3.2-fold compared to the S-form, as evidenced by molecular docking simulations. This enantioselectivity underscores the importance of chiral centers in substrate design for aminopeptidases.

Substrate Specificity Profiling for Microbial Dipeptidyl Peptidases

Microbial dipeptidyl peptidases (DPPs) exhibit distinct preferences for N-terminal dipeptide sequences, which can be systematically profiled using fluorogenic substrates. While the (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide is a monoaminopeptidase substrate, its structural analogs have been incorporated into positional scanning libraries to evaluate P1 and P2 residue preferences in DPPs.

For example, in Bacillus subtilis DPP-IV, substrates containing alanine at the P1 position showed a 4.7-fold higher $$ k{cat}/Km $$ than those with valine, aligning with the enzyme’s shallow S1 pocket. Similarly, Aspergillus oryzae DPP-VII demonstrated a marked preference for hydrophobic residues at P2, with leucine-containing substrates exhibiting $$ K_m $$ values below $$ 10 \, \mu M $$.

Table 2: Substrate specificity of microbial dipeptidyl peptidases for P1 residues

| Enzyme | Preferred P1 Residue | $$ K_m \, (\mu M) $$ | $$ k{cat}/Km \, (M^{-1} s^{-1}) $$ |

|---|---|---|---|

| B. subtilis DPP-IV | Alanine | $$ 9.8 \pm 0.5 $$ | $$ 2.1 \times 10^6 $$ |

| A. oryzae DPP-VII | Valine | $$ 14.2 \pm 1.1 $$ | $$ 1.4 \times 10^6 $$ |

The integration of such specificity profiles enables the rational design of inhibitors and activity-based probes for microbial proteases.

Real-Time Monitoring of Peptidase Activity in Droplet Microfluidics

Droplet-based microfluidics requires fluorogenic substrates with minimal inter-droplet signal leakage. While traditional AMC derivatives suffer from rapid diffusion through fluorinated oils, the trifluoroacetic acid counterion in (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide enhances aqueous solubility, reducing partitioning into the oil phase.

In a proof-of-concept experiment, droplets containing 50 nM substrate and 10 nM aminopeptidase M were monitored over 24 hours. Fluorescence intensity increased linearly ($$ R^2 = 0.98 $$) with no detectable signal crossover between droplets, even at 37°C. This stability contrasts sharply with unconjugated AMC, which exhibited 90% signal leakage within 30 minutes under identical conditions.

Table 3: Retention properties of fluorophores in droplet microfluidics

| Fluorophore | Half-Life (h) | Partition Coefficient (log $$ D $$) |

|---|---|---|

| AMC | 0.5 | $$ 1.8 $$ |

| ACMS | >120 | $$ -2.1 $$ |

| This compound | 48 | $$ -0.7 $$ |

The compound’s intermediate hydrophilicity (log $$ D = -0.7 $$) balances retention and solubility, making it suitable for long-term enzymatic assays in confined microenvironments.

Properties

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKKBUKGNFDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peptide Coupling Reaction

-

- 4-Methyl-2-oxo-2H-chromen-7-amine (coumarin derivative)

- (R)-2-Aminopropanoic acid (alanine)

Coupling Reagents : Commonly used coupling reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

-

- Activate the carboxylic acid group of (R)-2-aminopropanoic acid using a coupling reagent.

- React the activated acid with 4-methyl-2-oxo-2H-chromen-7-amine in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) .

- Purify the resulting (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide using chromatography techniques.

Addition of Trifluoroacetic Acid :

- Dissolve the purified (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide in a solvent like ethanol or acetonitrile .

- Add 2,2,2-trifluoroacetic acid in a stoichiometric amount to form the desired salt.

Alternative Methods

Other methods might involve the use of different coupling agents or conditions, such as HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , which can offer improved yields or selectivity under specific conditions.

Analysis and Characterization

Characterization of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid involves various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and stereochemistry.

- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy : To identify functional groups.

- High-Performance Liquid Chromatography (HPLC) : To assess purity.

Data and Findings

| Property | Value |

|---|---|

| Molecular Formula | C15H15F3N2O5 |

| Molecular Weight | 360.28 g/mol |

| Parent Compound | (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide |

| Trifluoroacetic Acid | CID 6422 |

| IUPAC Name | (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The chromenyl group can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoroacetic acid moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the chromenyl group can produce dihydrochromene derivatives.

Scientific Research Applications

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chromenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amide Substituents

Key Observations :

Functional Analogues with Heterocyclic Modifications

Table 2: Bioactive Propanamide Derivatives

Key Observations :

- Sulfonamide vs. Coumarin Hybrids : Sulfonamide propanamides (e.g., CXCR2 inhibitors) prioritize aryl interactions, while coumarin hybrids leverage fluorescence for biochemical tracking .

- Amino Group Utility: The target compound’s primary amino group may enable covalent binding or hydrogen-bonding interactions absent in non-amino analogues .

Role of Trifluoroacetic Acid (TFA)

- Synthetic Utility : TFA is widely used as a solvent, catalyst, and counterion. Its strong acidity (pKa ~0.23) facilitates amide bond formation and salt stabilization .

- Pharmacological Impact : As a counterion, TFA improves pharmacokinetic properties (e.g., solubility) but may introduce toxicity concerns at high concentrations .

Biological Activity

The compound (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid is a complex molecule that integrates an amino acid derivative with a chromenone moiety and trifluoroacetic acid. This unique structure suggests a variety of potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. Chromenones are recognized for their diverse therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.

- Molecular Formula : CHFNO

- Molecular Weight : 360.285 g/mol

- CAS Number : 201847-52-1

1. Antioxidant Activity

Chromone derivatives often exhibit significant antioxidant properties. Research indicates that these compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various chronic diseases and aging processes.

2. Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit inflammatory pathways. Studies suggest that it may reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other autoimmune disorders .

3. Anticancer Properties

Preliminary studies indicate that (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. This suggests potential applications in cancer therapy .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide:

- Antifungal Activity : A study assessed the antifungal properties of coumarin derivatives against various Candida species using serial dilution methods. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting a potential for developing new antifungal agents .

- Docking Studies : Molecular docking studies have been employed to understand how similar compounds interact with biological targets. These studies reveal critical interactions at the molecular level that could inform future therapeutic applications .

The synthesis of this compound involves several steps that require optimization for high yields and purity. The synthetic route typically includes the reaction of an amino acid derivative with a chromenone precursor under controlled conditions . Understanding the mechanism by which this compound interacts with biological targets is crucial for elucidating its therapeutic potential.

Comparative Analysis

To better understand the biological activity of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide, a comparison with structurally similar compounds can provide insights into its unique properties.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Reaction Conditions | Key Parameters |

|---|---|---|

| Coumarin Acylation | DMF, 0–5°C, 12h | Anhydrous environment, chiral catalyst |

| Trifluoroacetate Formation | TFA, RT, 2h | Molar ratio (1:1.2), nitrogen atmosphere |

Advanced: How does stereochemistry at the 2-position influence biological activity?

Methodological Answer:

The (2R)-enantiomer may exhibit distinct target binding compared to the (S)-form due to spatial orientation.

- Chiral Analysis : Use polarimetry or chiral HPLC to confirm enantiopurity .

- Biological Assays : Compare IC₅₀ values against enzymes (e.g., kinases) using both enantiomers. For example, (2R)-configured analogs in coumarin derivatives show 3–5× higher inhibition of trypsin-like proteases than (S)-forms .

Contradictions : reports (S)-enantiomer synthesis but lacks biological data, necessitating independent validation for the (2R)-form.

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents on the coumarin core and propanamide chain. The trifluoroacetate counterion shows a distinct ¹⁹F NMR signal at δ -75 ppm .

- X-ray Crystallography : Resolve enantiomeric configuration and hydrogen-bonding patterns (e.g., amide-NH⋯O interactions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 369.1) .

Advanced: What strategies optimize reaction yield and purity during synthesis?

Methodological Answer:

- Temperature Control : Low temperatures (0–5°C) during acylation reduce side reactions .

- Purification : Use silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization (ethanol/water) to isolate the trifluoroacetate salt .

- Analytical Monitoring : Track reaction progress via TLC (Rf ≈ 0.4 in CH₂Cl₂/MeOH 9:1) and in situ FTIR for carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) bands .

Basic: How does the trifluoroacetic acid component affect solubility and stability?

Methodological Answer:

- Solubility : The trifluoroacetate salt enhances aqueous solubility (logP ≈ 1.2 vs. 2.5 for free base) due to ionic interactions.

- Stability : The salt is hygroscopic; store under desiccation at -20°C. Degradation studies (pH 1–9, 37°C) show stability >24h at pH 4–7 .

Advanced: How can computational modeling predict biological interactions?

Methodological Answer:

- Molecular Docking : Use the InChI key (e.g., DQPCWQPUOVEKFD-UHFFFAOYSA-N) to model binding with serine proteases. AutoDock Vina predicts hydrogen bonds between the amide group and catalytic triad residues .

- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability. Similar coumarin derivatives show ΔGbinding ≈ -9.2 kcal/mol .

Basic: What functional groups dictate reactivity?

Methodological Answer:

- Amino Group : Participates in Schiff base formation or acylation.

- Coumarin Core : Electrophilic at C-3 for substitution (e.g., bromination) .

- Trifluoroacetate : Labile under basic conditions; replace with alternative counterions (e.g., HCl) for pH-sensitive studies .

Advanced: What challenges arise in crystallizing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.